![molecular formula C12H7ClF3N3O2 B2409523 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid CAS No. 2062071-97-8](/img/structure/B2409523.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C12H7ClF3N3O2 and its molecular weight is 317.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Functionalization
Regioexhaustive Functionalization : The compound has been utilized in exploring the concept of regioexhaustive functionalization, demonstrated by converting various chloro(trifluoromethyl)pyridines into corresponding carboxylic acids using multiple organometallic methods. This involves transformations such as transmetalation-equilibration, site discriminating deprotonation, and regio-divergent iodine migration (Cottet & Schlosser, 2004).
Preparation of Halopyridinecarboxylic Acids : The synthesis methods for various halopyridinecarboxylic acids, derived from chloro(trifluoromethyl)pyridines, demonstrate logistical flexibility in selectively preparing these acids from different precursors (Cottet & Schlosser, 2004).
Metalations and Functionalizations : Further exploration in the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines has been conducted, showcasing the versatility of these compounds in synthesizing various carboxylic acids (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Derivative Synthesis
Pyrimidine and Pyridine Derivatives : Research shows the generation and functionalization of pyrimidine and pyridine derivatives with trifluoromethyl and chlorine or bromine substituents, highlighting the compound's role in producing high-yield carboxylic acids from these derivatives (Schlosser, Lefebvre, & Ondi, 2006).
Aminopyrroles Synthesis : The compound serves as a building block in the synthesis of trifluoromethyl-substituted aminopyrroles, demonstrating its utility in producing pyridinium-based compounds (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Carboxamide Synthesis : It has been used in the synthesis of carboxamide derivatives, providing insights into optimizing reaction conditions for high yield and purity (Song, 2007).
Structural and Computational Studies
Crystal Structure Analysis : Studies involving crystal structure and computational analysis of pyrazole derivatives, including chloropyridinyl-based compounds, have been conducted, contributing to the understanding of molecular structures and properties (Shen, Huang, Diao, & Lei, 2012).
Boronic Acid Synthesis : Research on synthesizing boronic acid derivatives from chloro-trifluoromethyl pyridine illustrates the compound's versatility in chemical synthesis (Guoqua, 2014).
Hydrogen-Bonding Network Exploration : The study of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, providing valuable insights into molecular interactions (Ye & Tanski, 2020).
Furo[3,2-c]pyridine Derivatives : The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives showcases the compound's role in producing structurally diverse molecules (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).
Amplifiers of Phleomycin : The compound's derivatives have been studied for their activities as amplifiers of phleomycin against Escherichia coli, indicating potential biomedical applications (Brown & Cowden, 1982).
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2/c1-5-7(11(20)21)4-18-10(19-5)9-8(13)2-6(3-17-9)12(14,15)16/h2-4H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNLPXNMIVEDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

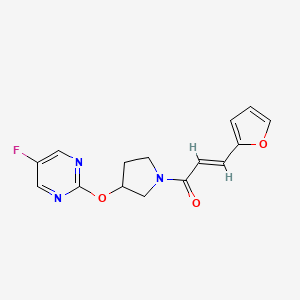
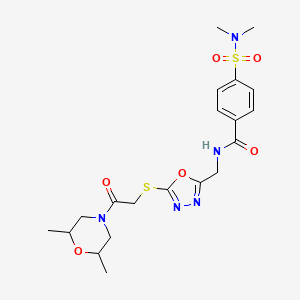
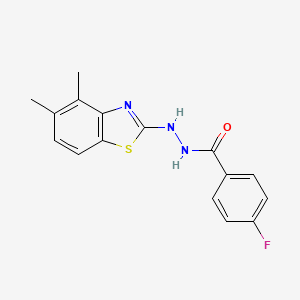

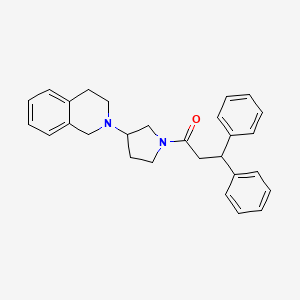
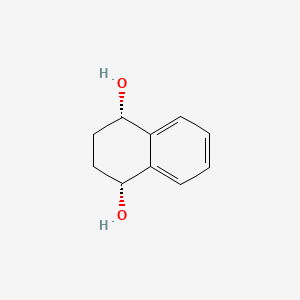
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide](/img/structure/B2409449.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)

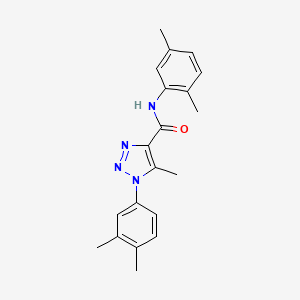
![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)
![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)
![[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea](/img/structure/B2409460.png)
